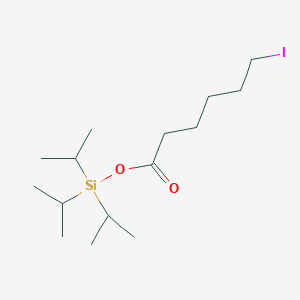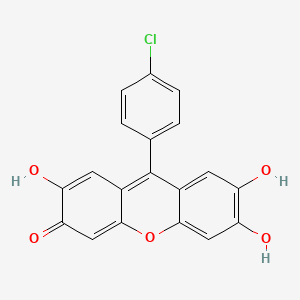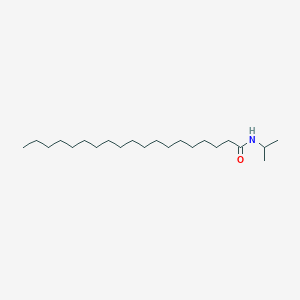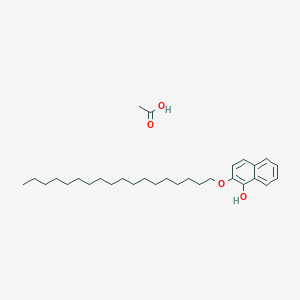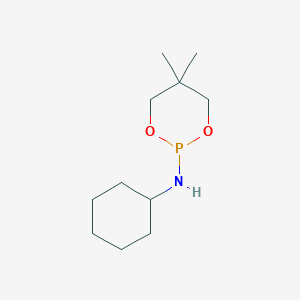
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- is a chemical compound known for its unique structure and properties It belongs to the class of dioxaphosphorinanes, which are cyclic compounds containing phosphorus, oxygen, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, must be optimized for each specific reaction to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of desired products. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound shares a similar cyclic structure but lacks the amine group and cyclohexyl substituent.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound contains a chlorine atom and an oxide group, making it chemically distinct from the target compound.
Uniqueness
1,3,2-Dioxaphosphorinan-2-amine, N-cyclohexyl-5,5-dimethyl- is unique due to its specific combination of functional groups and cyclic structure. This uniqueness contributes to its diverse range of applications and reactivity in various chemical and biological contexts.
Propriétés
Numéro CAS |
173462-92-5 |
|---|---|
Formule moléculaire |
C11H22NO2P |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
N-cyclohexyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C11H22NO2P/c1-11(2)8-13-15(14-9-11)12-10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3 |
Clé InChI |
KZRONBCLDNTLGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(OC1)NC2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



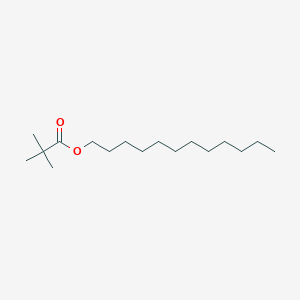
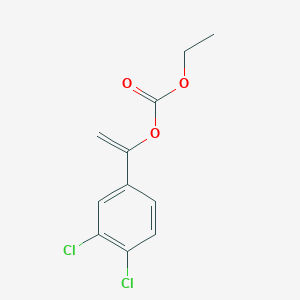


![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)


